

Application Notes and Protocols for ZM 306416

In Vivo Experimental Design

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Compound of Interest

Compound Name: ZM 306416

Cat. No.: B1683844

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Introduction

ZM 306416, also known as CB 676475, is a potent small molecule inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1][2][3] Its dual inhibitory action on these key signaling pathways, which are crucial for tumor growth, angiogenesis, and metastasis, makes it a compound of significant interest for cancer research and drug development.[3] These application notes provide a comprehensive overview of **ZM 306416**, including its mechanism of action, and detailed protocols for its in vivo application.

Mechanism of Action

ZM 306416 functions as a multi-kinase inhibitor with high affinity for both VEGFR and EGFR. It has been shown to inhibit VEGFR1 (Flt) with an IC₅₀ of 0.33 μ M and is also a potent inhibitor of KDR (VEGFR2) and EGFR, with an IC₅₀ of less than 10 nM for the latter.[1][2] By blocking the tyrosine kinase activity of these receptors, **ZM 306416** disrupts downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are pivotal for cell proliferation, survival, and angiogenesis.[1][3] In vitro studies have demonstrated that **ZM 306416** can inhibit the phosphorylation of p42/44 MAPK and induce cell death in various cancer cell lines.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of ZM 306416

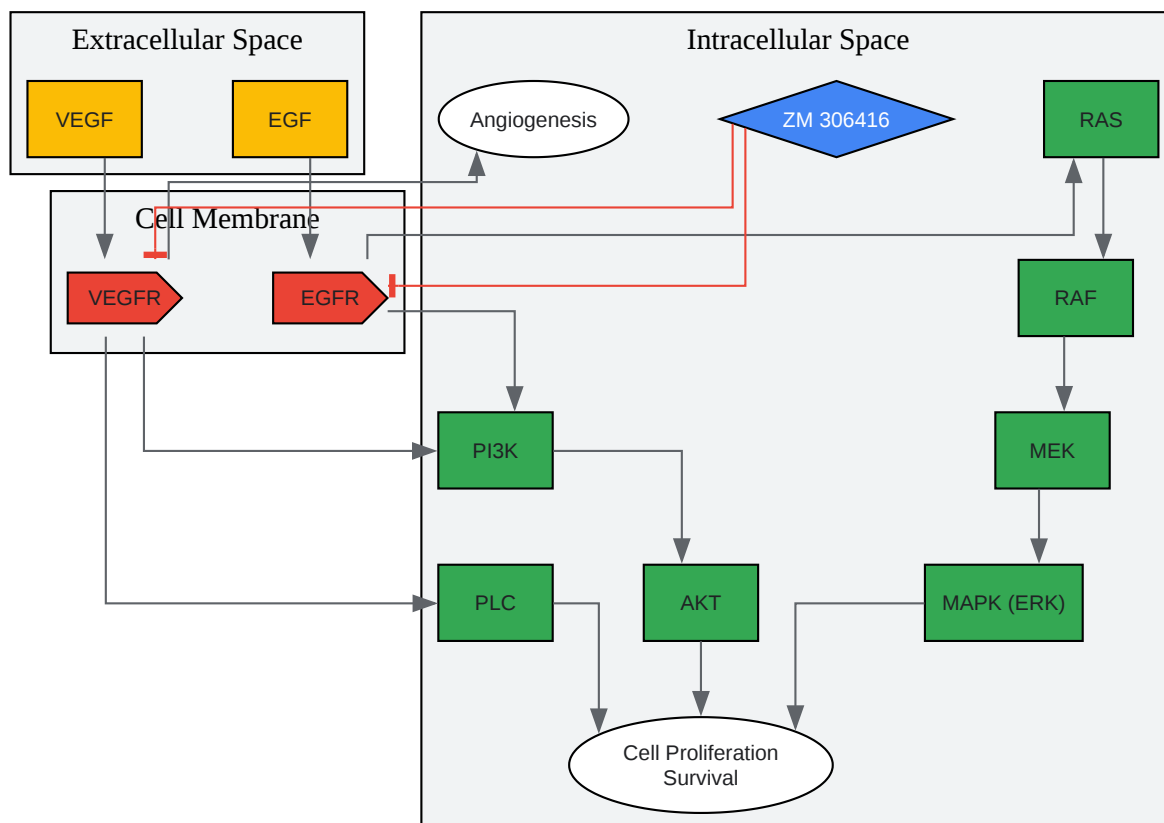
| Target | Cell Line | IC50 | Reference |
|-------------------------------|-----------|---------------|-----------|
| VEGFR1 (Flt) | - | 0.33 μ M | [1] |
| KDR (VEGFR2) | - | 0.1 μ M | [2] |
| EGFR | - | <10 nM | [1][2] |
| EGFR-addicted NSCLC (H3255) | H3255 | 0.09 μ M | [1] |
| EGFR-addicted NSCLC (HCC4011) | HCC4011 | 0.072 μ M | [1] |
| Abl | - | 1.3 μ M | [1] |
| Src | - | - | [1] |

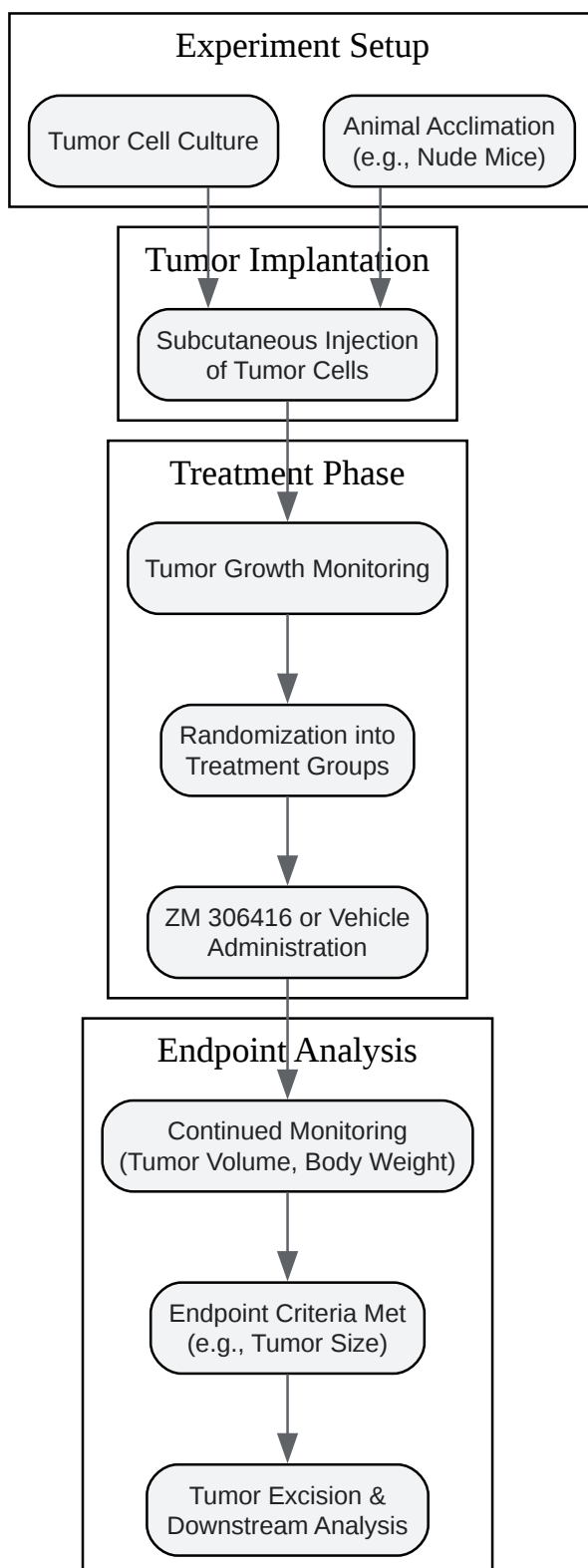
Table 2: Recommended In Vivo Formulation of ZM 306416

| Administration Route | Formulation | Concentration | Reference |
|----------------------|---|------------------|-----------|
| Oral | Homogeneous suspension in CMC-Na | \geq 5 mg/mL | [1] |
| Intraperitoneal/Oral | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | \geq 2.5 mg/mL | [2] |
| Intraperitoneal/Oral | 10% DMSO, 90% Corn Oil | \geq 2.5 mg/mL | [2] |

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by **ZM 306416**.





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